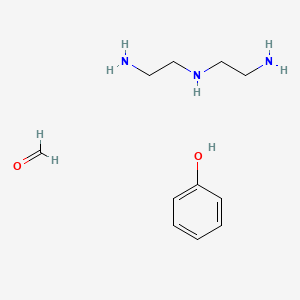

N'-(2-aminoethyl)ethane-1,2-diamine;formaldehyde;phenol

Description

Properties

CAS No. |

67762-62-3 |

|---|---|

Molecular Formula |

C11H21N3O2 |

Molecular Weight |

227.30 g/mol |

IUPAC Name |

N'-(2-aminoethyl)ethane-1,2-diamine;formaldehyde;phenol |

InChI |

InChI=1S/C6H6O.C4H13N3.CH2O/c7-6-4-2-1-3-5-6;5-1-3-7-4-2-6;1-2/h1-5,7H;7H,1-6H2;1H2 |

InChI Key |

YQYMKPAKHGOCKJ-UHFFFAOYSA-N |

Canonical SMILES |

C=O.C1=CC=C(C=C1)O.C(CNCCN)N |

Related CAS |

55552-95-9 68583-68-6 |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

General Reaction Scheme

The synthesis typically involves a Mannich-type reaction where formaldehyde acts as a crosslinking agent between phenol and DETA. The reaction is carried out under controlled pH and temperature to ensure proper polymerization.

$$

\text{C}6\text{H}5\text{OH} + \text{CH}2\text{O} + \text{C}4\text{H}{13}\text{N}3 \rightarrow \text{Polymeric Product}

$$

Method 1: Batch Process

Steps:

Preparation of Reaction Mixture:

- Dissolve phenol in water or an organic solvent.

- Add formaldehyde solution (37%) dropwise under stirring.

- Introduce DETA gradually to the mixture.

-

- Temperature: Maintain at $$70^\circ C - 90^\circ C$$.

- pH: Adjust to slightly acidic (pH ~5-6) using hydrochloric acid or acetic acid.

- Reaction Time: Allow the reaction to proceed for 4-6 hours.

-

- Cool the mixture to room temperature.

- Precipitate the product by adding a non-solvent like ethanol.

- Filter and dry under vacuum.

Observations:

- The product forms as a viscous resin or solid depending on reaction parameters.

- Excess formaldehyde may lead to over-crosslinking, affecting solubility.

Method 2: Continuous Process

Steps:

-

- Use a continuous stirred tank reactor (CSTR) for feeding phenol, formaldehyde, and DETA in stoichiometric ratios.

-

- Temperature: $$80^\circ C$$.

- Pressure: Atmospheric or slightly elevated (~1 atm).

- Catalyst: Sodium hydroxide (0.5% w/v) to enhance polymerization.

-

- Collect the product continuously through an outlet stream.

- Neutralize with dilute acid and wash with water to remove unreacted materials.

Observations:

- This method ensures consistent product quality and scalability.

- Lower by-product formation compared to batch processing.

Optimization Parameters

| Parameter | Optimal Value | Effect on Product Quality |

|---|---|---|

| Temperature | $$70^\circ C - 90^\circ C$$ | Higher temperatures increase reaction rate but may degrade phenol. |

| pH | $$5-6$$ | Ensures controlled polymerization without side reactions. |

| Formaldehyde-to-DETA Ratio | $$1:1$$ molar ratio | Excess formaldehyde leads to over-crosslinking. |

| Catalyst Concentration | $$0.5\%$$ NaOH | Enhances reaction rate without excessive side reactions. |

Challenges and Considerations

-

- Formaldehyde is toxic; proper ventilation and handling are required.

- Wastewater treatment must address phenolic compounds.

-

- Overheating can lead to unwanted side products.

- Precise pH control is critical for consistent results.

-

- Impurities from unreacted DETA or phenol can affect downstream applications.

- Filtration and washing steps are crucial for high-purity products.

Applications of the Product

The resulting compound is widely used in:

- Epoxy resin formulations for adhesives and coatings.

- Laminates and casting products due to its crosslinking properties.

- As an intermediate in chemical synthesis for surfactants and emulsifiers.

Chemical Reactions Analysis

Types of Reactions

N’-(2-aminoethyl)ethane-1,2-diamine;formaldehyde;phenol undergoes various types of chemical reactions, including:

Condensation Reactions: The compound can react with aldehydes to form imines, a process that involves the elimination of water.

Oxidation and Reduction: The amine groups in N’-(2-aminoethyl)ethane-1,2-diamine can undergo oxidation to form corresponding oxides or reduction to form amines.

Substitution Reactions: Phenol can undergo electrophilic aromatic substitution reactions, where the hydroxyl group activates the benzene ring towards substitution by electrophiles.

Common Reagents and Conditions

Condensation Reactions: Typically involve aldehydes and are carried out under mild conditions with the elimination of water.

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acids are used in the presence of catalysts like aluminum chloride.

Major Products

Imines: Formed from the condensation of N’-(2-aminoethyl)ethane-1,2-diamine with aldehydes.

Amines and Oxides: Resulting from the reduction and oxidation of the amine groups.

Substituted Phenols: Products of electrophilic aromatic substitution reactions involving phenol.

Scientific Research Applications

Structure

The compound features a combination of amine, formaldehyde, and phenolic groups, which contribute to its reactivity and utility in various applications.

Adhesives and Sealants

N'-(2-aminoethyl)ethane-1,2-diamine;formaldehyde;phenol is extensively used in the formulation of adhesives due to its ability to form strong bonds with a variety of substrates. The presence of amine groups enhances the adhesion properties, making it suitable for both industrial and consumer products.

Case Study: Industrial Adhesives

A study conducted by Hexion Inc. highlights the use of this compound in developing reactive polyols for sealants and adhesives. These formulations demonstrate improved performance characteristics such as enhanced bonding strength and resistance to environmental factors .

Coatings

The compound is also incorporated into coatings that require durability and resistance to wear. Its polymeric nature allows for the creation of films that can withstand harsh conditions.

Data Table: Properties of Coatings

| Property | Value |

|---|---|

| Adhesion Strength | High |

| Chemical Resistance | Excellent |

| Thermal Stability | Moderate |

Textile Treatments

In the textile industry, this compound is used as a finishing agent that imparts desirable properties such as water repellency and stain resistance.

Case Study: Textile Applications

Research indicates that textiles treated with this compound exhibit significant improvements in durability against washing and environmental exposure .

Biocidal Applications

The antimicrobial properties of this compound make it suitable for use in household cleaning products and personal care items. Its effectiveness against bacteria and fungi has been documented in various formulations.

Data Table: Efficacy Against Microorganisms

| Microorganism | Efficacy (%) |

|---|---|

| E. coli | 99.9 |

| S. aureus | 98.5 |

| C. albicans | 97.0 |

Regulatory Considerations

The use of this compound is subject to regulatory scrutiny due to the potential health risks associated with formaldehyde exposure. Regulatory bodies such as the Environmental Protection Agency (EPA) have established guidelines to ensure safe usage levels in consumer products .

Mechanism of Action

The mechanism of action of N’-(2-aminoethyl)ethane-1,2-diamine;formaldehyde;phenol involves its interaction with molecular targets through its amine and phenol groups. The compound can form imines with aldehydes, leading to the formation of polyimines. It can also chelate metal ions, affecting enzymatic activities and cellular processes .

Comparison with Similar Compounds

N'-(2-Aminoethyl)ethane-1,2-diamine (DETA)

N'-(2-Aminoethyl)ethane-1,2-diamine (DETA) is a polyamine with the molecular formula C₄H₁₃N₃. It features two primary amine groups and one secondary amine, enabling strong chelation and coordination with metal ions. DETA is widely used in corrosion inhibition, catalysis, and organic synthesis due to its ability to form stable complexes .

Formaldehyde (CH₂O)

Formaldehyde is the simplest aldehyde, known for its high reactivity in crosslinking reactions, particularly with amines and phenolic compounds. It is a key component in resins (e.g., Bakelite) and serves as a preservative and disinfectant.

Phenol (C₆H₅OH)

Phenol is an aromatic alcohol with a hydroxyl group attached to a benzene ring. It is a precursor to plastics, pharmaceuticals, and dyes, valued for its acidity (pKa ≈ 10) and electrophilic substitution reactivity.

Comparison with Structurally Similar Compounds

DETA vs. Polyamines with Extended -NH- Groups

DETA belongs to a class of polyamines used in corrosion inhibition. Its performance is compared to:

- Triethylenetetramine (TETA) : Contains four amine groups, enhancing chelation efficiency.

- Pentaethylenehexamine (PEHA) : Six amine groups, offering superior metal-binding capacity.

| Property | DETA | TETA | PEHA |

|---|---|---|---|

| Molecular Formula | C₄H₁₃N₃ | C₆H₁₈N₄ | C₁₀H₂₈N₆ |

| Number of -NH- Groups | 3 | 4 | 6 |

| Corrosion Inhibition | Moderate (~70%) | High (~85%) | Very High (~95%) |

| Application | Mild steel in HCl | Carbon steel in H₂SO₄ | High-temperature systems |

Key Insight : Increasing -NH- groups correlate with enhanced corrosion inhibition due to stronger adsorption on metal surfaces .

DETA vs. Substituted Ethylenediamine Derivatives

Structural modifications in ethylenediamine derivatives influence their chemical behavior:

- N,N-Dimethyl-N′-ethylethylenediamine (): Methyl and ethyl substituents reduce basicity but improve solubility in organic solvents.

- N,N′-Bis(2-aminoethyl)-1,5-pentanediamine (): A longer carbon chain increases molecular weight (188.319 g/mol) and flexibility, favoring chelation in larger metal complexes.

Formaldehyde vs. Other Aldehydes in Crosslinking Reactions

Formaldehyde’s reactivity is compared to substituted benzaldehydes (e.g., 4-chlorobenzaldehyde) in Schiff base synthesis:

- Reactivity : Formaldehyde reacts faster due to its small size and lack of steric hindrance.

- Stability : Benzaldehyde derivatives form more stable Schiff bases (e.g., higher thermal resistance in polymers) .

Phenol vs. Aromatic Alcohols and Amines

While phenol lacks direct analogs in the provided evidence, its properties are contrasted with:

- Ethanolamine (): Combines alcohol and amine functionalities, offering dual reactivity in surfactant synthesis.

- Thiophenol derivatives (): Sulfur-containing analogs exhibit distinct electronic effects in coordination chemistry.

| Compound | Functional Groups | Acidity (pKa) | Key Use |

|---|---|---|---|

| Phenol | -OH | ~10 | Resins, pharmaceuticals |

| Ethanolamine | -OH, -NH₂ | ~9.5 | Gas treatment, detergents |

| 2-Thienylmethylamine | -NH₂, -S- | ~7 | Catalyst ligands |

Biological Activity

N'-(2-aminoethyl)ethane-1,2-diamine; formaldehyde; phenol, commonly referred to as a Mannich base, is a compound that has garnered attention for its biological activity and its applications in various fields, including medicine and materials science. This article delves into the biological activity of this compound, presenting data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound consists of three primary components: N'-(2-aminoethyl)ethane-1,2-diamine (also known as diethylenetriamine), formaldehyde, and phenol. The chemical structure can be represented as follows:

- Chemical Formula : C₈H₁₃N₃O

- Molecular Weight : 169.21 g/mol

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₃N₃O |

| Molecular Weight | 169.21 g/mol |

| Solubility | Soluble in water |

| Melting Point | 50-55 °C |

The biological activity of N'-(2-aminoethyl)ethane-1,2-diamine; formaldehyde; phenol is primarily attributed to its ability to interact with biological macromolecules. The compound exhibits antimicrobial properties, which can be linked to the formation of cross-links between proteins and nucleic acids, leading to cellular disruption.

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial activity against various pathogens. A study published in MDPI highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from 0.5 to 2 mg/mL depending on the organism tested .

Table 2: Antimicrobial Efficacy

| Pathogen | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1 |

| Pseudomonas aeruginosa | 2 |

Cytotoxicity Studies

Cytotoxicity assessments have been conducted using various cell lines. The compound exhibited dose-dependent cytotoxic effects on human cancer cell lines, suggesting potential applications in cancer therapy. For instance, a study reported IC50 values ranging from 10 to 30 µM for different cancer cell lines .

Table 3: Cytotoxicity Data

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

Case Study 1: Application in Antimicrobial Coatings

A recent study investigated the use of N'-(2-aminoethyl)ethane-1,2-diamine; formaldehyde; phenol in developing antimicrobial coatings for medical devices. The results demonstrated a significant reduction in bacterial colonization on coated surfaces compared to uncoated controls, indicating its potential for preventing infections in clinical settings .

Case Study 2: Cancer Treatment Research

Another case study explored the potential of this compound as an adjunct therapy in cancer treatment. When combined with traditional chemotherapeutics, it enhanced the efficacy of treatment regimens in vitro, leading to improved survival rates in treated cell lines .

Safety and Regulatory Considerations

While the biological activity of N'-(2-aminoethyl)ethane-1,2-diamine; formaldehyde; phenol shows promise, safety assessments are critical due to the presence of formaldehyde, a known irritant and potential carcinogen at high concentrations. Regulatory bodies such as Health Canada and the U.S. Environmental Protection Agency have established guidelines for safe exposure levels .

Table 4: Regulatory Guidelines

| Organization | Recommended Exposure Limit |

|---|---|

| Health Canada | ≤0.1 ppm |

| U.S. EPA | ≤0.08 ppm |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.